Sodium Benzoylthioethanesulfonate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

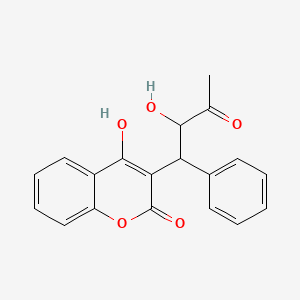

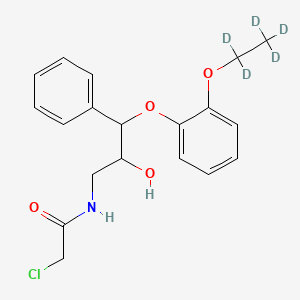

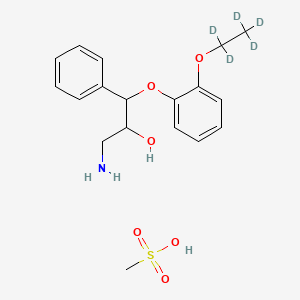

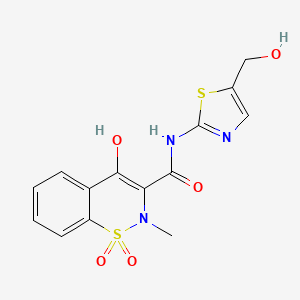

Sodium Benzoylthioethanesulfonate-d4 is a chemical compound with the molecular formula C9 2H4 H5 O4 S2 . Na . It has a molecular weight of 272.31 and is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [Na+]. [2H]C ( [2H]) (SC (=O)c1ccccc1)C ( [2H]) ( [2H])S (=O) (=O) [O-] . This indicates that the compound contains a sodium ion, two deuterium atoms, a sulfur atom double-bonded to an oxygen atom, and a benzene ring.Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.31 . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación

Sodium Dodecyl Benzene Sulfonate as a Sustainable Inhibitor

This study explored Sodium dodecyl benzene sulfonate (SDBS) as an eco-friendly inhibitor for zinc corrosion, highlighting its application in corrosion prevention in battery systems. The compound's efficiency as an inhibitor was confirmed through various methods, including gravimetric and electrochemical experiments, which demonstrated its potential in enhancing battery durability and performance (Qiang et al., 2017).

Adsorption of Sulfonates on Activated Carbon Cloth

This research investigated the interactions of benzene and naphthalene sulfonates with activated carbon cloth (ACC) during adsorption from aqueous solutions. The study aimed to understand how structural factors influence the adsorption process, which is critical for water purification and treatment applications (Ayranci & Duman, 2010).

Removal of Aromatic Sulfonates from Aqueous Media

This study focused on the sorption of aromatic sulfonates onto aminated polystyrene sorbents, optimizing their potential application in chemical wastewater treatment. The research highlighted the concentration-dependent selectivity of the sorbents and proposed a process for removing aromatic sulfonates from industrial wastewater, demonstrating an application in environmental management and wastewater treatment (Pan et al., 2008).

Direcciones Futuras

Given the limited information available on Sodium Benzoylthioethanesulfonate-d4, future research could focus on exploring its potential applications, particularly in the field of proteomics research . Additionally, studies could be conducted to understand its synthesis, chemical reactions, and mechanism of action.

Mecanismo De Acción

Target of Action

Sodium Benzoylthioethanesulfonate-d4 is primarily used in proteomics research . .

Mode of Action

It is primarily used as a biochemical in proteomics research . In nuclear magnetic resonance (NMR) studies, it serves as a marker to suppress cross-peak detection signals

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, folding, or degradation, but this is speculative without more detailed information.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body, but without specific studies, it’s difficult to make definitive statements about its pharmacokinetics.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structure or function, but specific results would depend on the context of the research.

Action Environment

The action environment of this compound can influence its efficacy and stability. It is soluble in water , suggesting that it can be used in aqueous environments such as biological tissues or culture media. It is recommended to be stored at -20° C , indicating that it may be sensitive to temperature.

Propiedades

IUPAC Name |

sodium;2-benzoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1/i6D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJYFYHAKNZHS-FEUVXQGESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

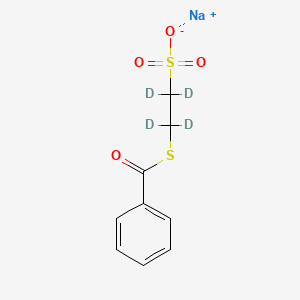

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C1=CC=CC=C1.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662191 |

Source

|

| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189657-00-8 |

Source

|

| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)